Imidazo[1,2-a]pyrazin-2-amine dihydrochloride
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Overview
Description
Imidazo[1,2-a]pyrazin-2-amine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its versatile biological activities and potential therapeutic applications. The imidazo[1,2-a]pyrazine scaffold is a core structure in many bioactive molecules, making it a valuable target for synthetic and medicinal chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrazin-2-amine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrazin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or metal-free oxidation agents.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Transition metal catalysts or metal-free oxidation agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles, electrophiles.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Imidazo[1,2-a]pyrazin-2-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit key enzymes and proteins involved in disease pathways, leading to therapeutic effects. For example, it has been shown to inhibit certain kinases and transcription factors, thereby modulating cellular signaling and gene expression .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar scaffold but differs in the position of nitrogen atoms.
Imidazo[1,2-a]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring structure.
Uniqueness: Imidazo[1,2-a]pyrazin-2-amine dihydrochloride is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of biological activities make it a valuable compound in research and development .
Properties
IUPAC Name |
imidazo[1,2-a]pyrazin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.2ClH/c7-5-4-10-2-1-8-3-6(10)9-5;;/h1-4H,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUDUQLNMKIBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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